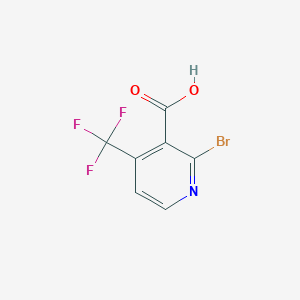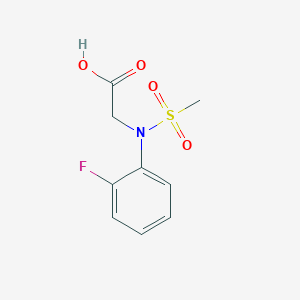
N-(2-氟苯基)-N-(甲磺酰基) 甘氨酸
描述
N-(2-Fluorophenyl)-N-(methylsulfonyl) glycine is a compound that falls within the broader category of N-sulfonyl glycine derivatives. These compounds have been studied for their potential as enzyme inhibitors, particularly in the context of inhibiting aldose reductase, an enzyme implicated in diabetic complications. The presence of the sulfonyl group and the substituted phenyl ring are key structural features that contribute to the biological activity of these molecules .
Synthesis Analysis
The synthesis of N-sulfonyl glycine derivatives, including those with substituted phenyl rings such as N-(2-Fluorophenyl)-N-(methylsulfonyl) glycine, typically involves the reaction of amino acids or their esters with sulfonyl chlorides. The process aims to achieve high yields and chemoselectivity, often employing protective strategies for sensitive functional groups and using specific solvents or bases to drive the reaction towards the desired product .
Molecular Structure Analysis
The molecular structure of N-sulfonyl glycine derivatives is characterized by the presence of a sulfonyl group attached to the nitrogen of the glycine backbone, and a substituted phenyl ring. The nature of the substituents on the phenyl ring, such as a fluorine atom, can significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets like aldose reductase. The spatial arrangement of these substituents can also affect the compound's binding affinity and inhibitory potency .
Chemical Reactions Analysis
N-sulfonyl glycine derivatives can participate in various chemical reactions, primarily as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the electron-withdrawing effects of the sulfonyl group and the electronic nature of the substituents on the phenyl ring. These compounds can undergo further functionalization, and their reactivity can be exploited in the design of enzyme inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-sulfonyl glycine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of the sulfonyl group increases the compound's polarity, potentially affecting its solubility in water and organic solvents. The substituted phenyl ring can also influence the compound's overall lipophilicity, which is an important factor in its pharmacokinetic profile .
科学研究应用
色谱应用
氟化氨基酸衍生物(如 N-(2-氟苯基)-N-(甲磺酰基) 甘氨酸)的一项重要应用是在色谱领域。一种与该化合物密切相关的氟表面活性剂因其在胶束电动力毛细管色谱 (MEKC) 中的潜在用途而受到研究。与传统表面活性剂相比,这项研究展示了更高的效率和选择性差异,表明氟化氨基酸在增强色谱技术中的潜在效用 (de Ridder 等人,2001)。
分子相互作用和络合物形成
研究类似的 N-取代氨基酸与镉和锌等金属离子的相互作用,揭示了分子相互作用的见解。这些研究有助于更深入地了解 N-(2-氟苯基)-N-(甲磺酰基) 甘氨酸等化合物的化学性质和结合能力,这对于开发新材料和生化应用至关重要 (Gavioli 等人,1991)。
神经科学中的抑制剂和拮抗剂
与 N-(2-氟苯基)-N-(甲磺酰基) 甘氨酸在结构上相关的化合物已在神经科学领域得到广泛研究,特别是作为神经递质系统的抑制剂或调节剂。例如,已知某些 N-取代甘氨酸衍生物会抑制甘氨酸转运蛋白,而甘氨酸转运蛋白在调节中枢神经系统的传递中起着重要作用。这些抑制剂具有潜在的治疗意义,特别是在治疗精神分裂症等神经系统疾病方面 (Hársing 等人,2003),(Kinney 等人,2003)。
环境影响研究
与 N-(2-氟苯基)-N-(甲磺酰基) 甘氨酸在结构上相似的化合物的环境行为也已得到研究。一项专注于 N-(苯磺酰基)-甘氨酸在市政污水处理厂中的行为的研究表明,该化合物具有在环境过程中转化和降解的潜力。这项研究对于了解类似化合物的环境影响和稳定性至关重要 (Krause 和 Schöler,2000)。
光谱分析
在光谱研究中,与 N-(2-氟苯基)-N-(甲磺酰基) 甘氨酸类似的氟化氨基酸已被用来增强核磁共振 (NMR) 光谱的能力。将氟化氨基酸掺入蛋白质中可以显着提高 NMR 研究的分辨率和获得的信息,从而有助于结构生物学和蛋白质工程 (Neerathilingam 和 Markley,2010)。
属性
IUPAC Name |
2-(2-fluoro-N-methylsulfonylanilino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4S/c1-16(14,15)11(6-9(12)13)8-5-3-2-4-7(8)10/h2-5H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSTNUHGEHQNAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)O)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357190 | |
| Record name | N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid | |
CAS RN |
363162-67-8 | |
| Record name | N-(2-Fluorophenyl)-N-(methanesulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



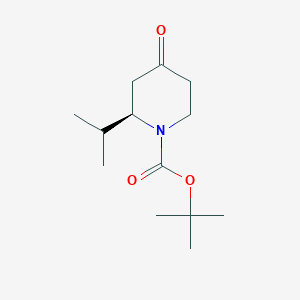
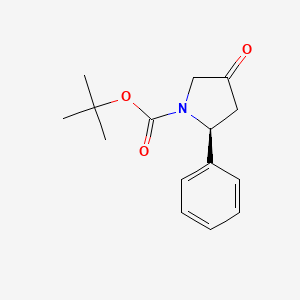
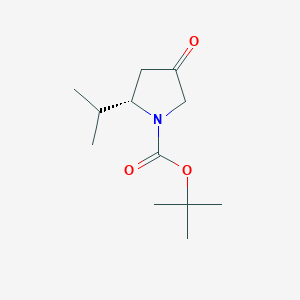
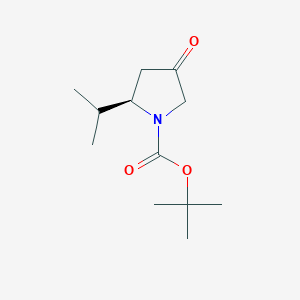
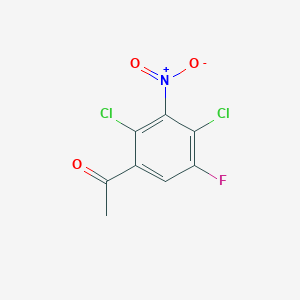
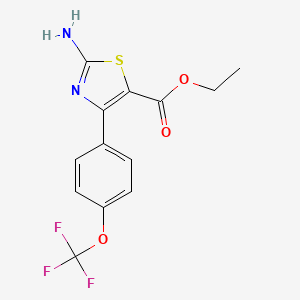
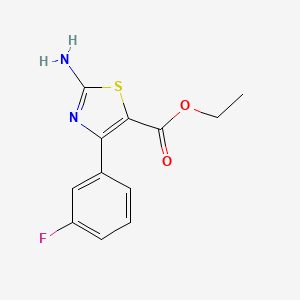
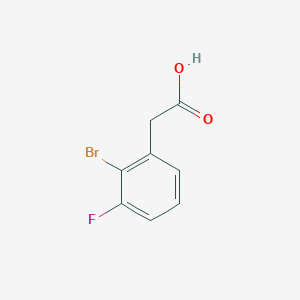
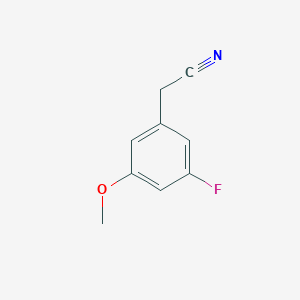
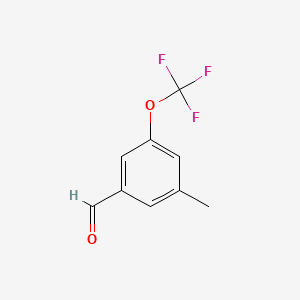
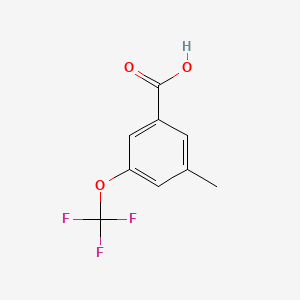
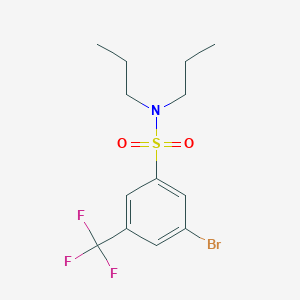
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1331590.png)
